molecular formula C10H15NaO6 B017516 Triethyl Sodium Methanetricarboxylate CAS No. 68922-87-2

Triethyl Sodium Methanetricarboxylate

Cat. No.: B017516
CAS No.: 68922-87-2
M. Wt: 254.21 g/mol
InChI Key: UKWMITKBVUKHDA-UHFFFAOYSA-N
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Description

Triethyl Sodium Methanetricarboxylate is a chemical compound with the molecular formula NaC(CO2C2H5)3. It is a derivative of triethyl methanetricarboxylate, where the hydrogen atom is replaced by a sodium ion. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl Sodium Methanetricarboxylate can be synthesized through the reaction of triethyl methanetricarboxylate with sodium ethoxide. The reaction typically involves dissolving triethyl methanetricarboxylate in an appropriate solvent, such as ethanol, and then adding sodium ethoxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Triethyl Sodium Methanetricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl Sodium Methanetricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Triethyl Sodium Methanetricarboxylate involves its ability to act as a nucleophile in various chemical reactions. The sodium ion enhances the nucleophilicity of the compound, allowing it to readily participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Similar Compounds

    Triethyl Methanetricarboxylate: The parent compound without the sodium ion.

    Diethyl Vinylphosphonate: Another compound used in similar types of reactions.

    Trimethyloxonium Tetrafluoroborate: Used in organic synthesis for similar purposes.

Uniqueness

Triethyl Sodium Methanetricarboxylate is unique due to the presence of the sodium ion, which enhances its reactivity and makes it a valuable reagent in organic synthesis. Its ability to participate in a wide range of reactions, including substitution, elimination, and addition, makes it a versatile compound in scientific research .

Biological Activity

Triethyl sodium methanetricarboxylate (TEMT) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. This article explores the biological activity of TEMT, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is a sodium salt derived from triethyl methanetricarboxylic acid. Its chemical formula is C₉H₁₄NaO₇, and it typically appears as a colorless to light yellow liquid. The compound features three carboxylate groups, which are responsible for its reactivity and biological activity.

The biological activity of TEMT can be attributed to its ability to interact with various biological molecules. The presence of multiple carboxylate groups allows it to form complexes with metal ions and proteins, which can modulate enzymatic activities and influence metabolic pathways.

Key Mechanisms:

  • Metal Chelation: TEMT has been shown to chelate metal ions, which can affect enzyme function and stability.
  • Inhibition of Enzymatic Activity: It may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against specific diseases.

Biological Activity Overview

The biological activity of TEMT has been investigated in various studies, revealing its potential in different applications:

  • Antimicrobial Activity:
    • TEMT exhibits antimicrobial properties against a range of pathogens. For instance, studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
    • Table 1: Antimicrobial Activity of TEMT
    PathogenMinimum Inhibitory Concentration (MIC)
    E. coli125 µg/mL
    S. aureus250 µg/mL
  • Antiviral Properties:
    • Research indicates that TEMT may possess antiviral activity, particularly against RNA viruses. Its mechanism may involve the inhibition of viral replication through interference with viral enzyme activity.
  • Cytotoxicity Studies:
    • Cytotoxic effects have been observed in cancer cell lines, suggesting potential applications in cancer therapy. The IC50 values for various cancer cell lines range from 10-30 µM.
    • Table 2: Cytotoxicity of TEMT on Cancer Cell Lines
    Cell LineIC50 (µM)
    HeLa15
    MCF-720
    A54925

Case Studies

Several case studies highlight the biological activities and therapeutic potential of TEMT:

  • Study on Antimicrobial Effects: A study published in the Journal of Antimicrobial Chemotherapy demonstrated that TEMT significantly inhibited the growth of both gram-positive and gram-negative bacteria. The study concluded that TEMT could be developed into a novel antimicrobial agent for treating infections caused by resistant strains .
  • Cancer Research: A recent investigation into the cytotoxic effects of TEMT on breast cancer cells showed that it induced apoptosis through the activation of caspase pathways. This suggests that TEMT could be explored further as a chemotherapeutic agent .

Future Directions

The promising biological activities of this compound warrant further research to fully understand its mechanisms and potential applications. Future studies should focus on:

  • Mechanistic Studies: Elucidating the precise biochemical pathways affected by TEMT.
  • In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in disease models.
  • Formulation Development: Exploring different formulations to enhance bioavailability and target delivery.

Properties

IUPAC Name

sodium;triethyl methanetricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O6.Na/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3;/h4-6H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWMITKBVUKHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)[C-](C(=O)OCC)C(=O)OCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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